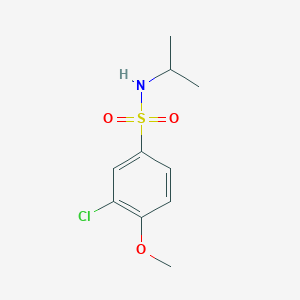
3-chloro-N-isopropyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-isopropyl-4-methoxybenzenesulfonamide, also known as N-(3-chloro-4-methoxyphenyl)-N-isopropylsulfamoyl chloride, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This leads to a decrease in the production of the enzyme's substrate, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the body's acid-base balance. Inhibition of other enzymes may have different effects on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. However, one limitation is that its inhibitory activity may not be specific to a particular enzyme, which can lead to off-target effects.
Direcciones Futuras
1. Further studies to explore the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a therapeutic agent for the treatment of various diseases.
2. Investigation of the structure-activity relationship of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide to identify more potent inhibitors.
3. Development of novel synthetic methods for the production of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide.
4. Exploration of the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a tool for studying enzyme function and inhibition.
5. Investigation of the potential of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide as a scaffold for the development of novel drugs.
Métodos De Síntesis
The synthesis of 3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide involves the reaction of 3-chloro-4-methoxyaniline with isopropyl chloroformate and sodium sulfamate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-3-chloro-N-isopropyl-4-methoxybenzenesulfonamideisopropyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLBGGTTZJNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

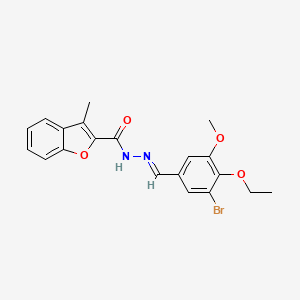
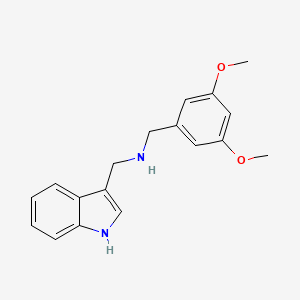
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
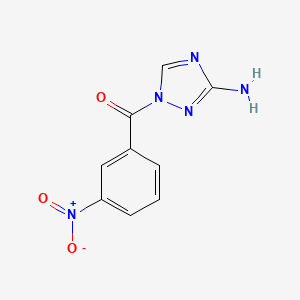
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
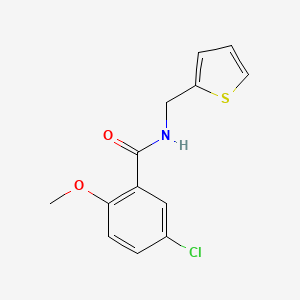


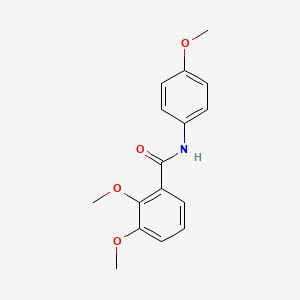

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
